molecular formula C11H15KOS2 B3062883 SPK-601 CAS No. 473281-59-3

SPK-601

Cat. No.: B3062883
CAS No.: 473281-59-3
M. Wt: 266.5 g/mol
InChI Key: IGULCCCBGBDZKQ-UATZLORTSA-M
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Description

SPK-601, also known as LMV-601, is a compound that acts as an inhibitor of phosphatidylcholine-specific phospholipase C. This enzyme plays a crucial role in various cellular processes, including signal transduction and membrane dynamics. This compound has shown potential in inhibiting cell growth and replication of certain viruses, making it a valuable compound for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPK-601 involves multiple steps, starting with the preparation of the core structure. The compound is synthesized through a series of reactions, including alkylation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity for research applications .

Chemical Reactions Analysis

Types of Reactions

SPK-601 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in modified versions of this compound .

Scientific Research Applications

SPK-601 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and signal transduction pathways.

    Biology: Investigated for its effects on cell growth and viral replication, particularly in human papillomavirus (HPV) studies.

    Medicine: Potential therapeutic applications in treating viral infections and certain cancers.

    Industry: Utilized in the development of new antimicrobial agents and enzyme inhibitors .

Mechanism of Action

SPK-601 exerts its effects by inhibiting phosphatidylcholine-specific phospholipase C. This inhibition disrupts the enzyme’s role in signal transduction and membrane dynamics, leading to reduced cell growth and viral replication. The compound specifically targets the enzyme’s active site, preventing it from catalyzing the hydrolysis of phosphatidylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SPK-601

This compound stands out due to its high specificity for phosphatidylcholine-specific phospholipase C and its potent inhibitory effects on cell growth and viral replication. Its unique structure allows for targeted inhibition, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

potassium;[(1R,2R,6R,7R,8S)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7-,8-,9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGULCCCBGBDZKQ-UATZLORTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@@H]3OC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473281-59-3, 1096687-52-3
Record name D609, c-exo-o-exo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473281593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LMV-601
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096687523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D609, C-EXO-O-EXO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORL3IIA7RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LMV-601
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6IDM1E83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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